molecular formula C9H17NO3 B13172013 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal

2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal

Cat. No.: B13172013
M. Wt: 187.24 g/mol
InChI Key: PRONYBGQMRWYOL-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is used primarily for research purposes and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of oxan-3-yl derivatives and aminomethyl groups, which are reacted in the presence of catalysts and solvents to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its versatility and reactivity make it valuable in research and industrial settings .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-[3-(aminomethyl)oxan-3-yl]-2-hydroxypropanal

InChI

InChI=1S/C9H17NO3/c1-8(12,6-11)9(5-10)3-2-4-13-7-9/h6,12H,2-5,7,10H2,1H3

InChI Key

PRONYBGQMRWYOL-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)(C1(CCCOC1)CN)O

Origin of Product

United States

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